molecular formula C10H15N2O4P B14288361 {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid CAS No. 139035-46-4

{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid

Cat. No.: B14288361
CAS No.: 139035-46-4
M. Wt: 258.21 g/mol
InChI Key: GGRFXMOIRVIUCN-UHFFFAOYSA-N
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Description

{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is a complex organic compound that features both amino and phosphoryl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-amino-2-phenylethylamine with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The intermediate product is then reacted with glycine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Products include nitro derivatives and phenolic compounds.

    Reduction: Phosphine derivatives are formed.

    Substitution: Various substituted amino acids and phosphoramidates are produced.

Scientific Research Applications

Chemistry

In chemistry, {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is used as a building block for synthesizing more complex molecules

Biology

The compound is studied for its potential role in biochemical pathways. Its ability to interact with enzymes and proteins makes it a candidate for research in metabolic processes and enzyme inhibition.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for drug development, particularly in targeting specific biochemical pathways.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The amino group can participate in nucleophilic attacks, altering the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phosphorylated Amino Acids: Compounds like phosphoserine and phosphotyrosine share similar functional groups.

    Amino Phosphonates: These compounds have a similar structure but with a phosphonate group instead of a phosphoryl group.

Uniqueness

What sets {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid apart is its combination of amino, phenyl, and phosphoryl groups

Properties

CAS No.

139035-46-4

Molecular Formula

C10H15N2O4P

Molecular Weight

258.21 g/mol

IUPAC Name

2-[[(1-amino-2-phenylethyl)-hydroxyphosphoryl]amino]acetic acid

InChI

InChI=1S/C10H15N2O4P/c11-9(6-8-4-2-1-3-5-8)17(15,16)12-7-10(13)14/h1-5,9H,6-7,11H2,(H,13,14)(H2,12,15,16)

InChI Key

GGRFXMOIRVIUCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(N)P(=O)(NCC(=O)O)O

Origin of Product

United States

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